molecular formula C17H15N3 B14923887 4,6-dimethyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

4,6-dimethyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B14923887
M. Wt: 261.32 g/mol
InChI Key: HMNVMFYFPPJLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl cyanide is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with dimethyl and methylphenyl groups, as well as a cyanide functional group. The presence of these substituents imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl cyanide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 4,6-dimethyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl cyanide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions can enhance reaction rates and reduce environmental impact . Additionally, the selection of appropriate reagents and catalysts is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanide group to an amine or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4,6-Dimethyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism by which 4,6-dimethyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl cyanide exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl cyanide is unique due to its specific combination of substituents and the presence of a cyanide group. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

4,6-dimethyl-1-(4-methylphenyl)pyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C17H15N3/c1-11-4-6-15(7-5-11)20-10-14(9-18)16-12(2)8-13(3)19-17(16)20/h4-8,10H,1-3H3

InChI Key

HMNVMFYFPPJLDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C2N=C(C=C3C)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.